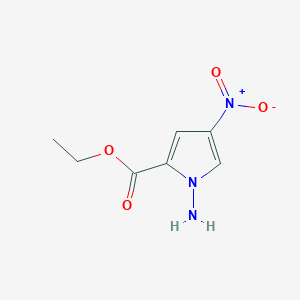

ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C7H9N3O4 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

ethyl 1-amino-4-nitropyrrole-2-carboxylate |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)6-3-5(10(12)13)4-9(6)8/h3-4H,2,8H2,1H3 |

InChI Key |

GTPDXGKRSKMUGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Formation and Esterification

A common approach to synthesize pyrrole-2-carboxylate derivatives starts from ethyl acetoacetate, which undergoes cyclization with amines under acidic or basic catalysis to form the pyrrole ring bearing an ethyl ester at the 2-position. This method is well-established for preparing ethyl 4-amino-1H-pyrrole-2-carboxylate, a close analog of the target compound.

| Step | Reagents/Conditions | Description |

|---|---|---|

| Cyclization | Ethyl acetoacetate + appropriate amine, acid/base catalyst, heat | Formation of pyrrole ring with amino substitution |

| Esterification | Usually inherent from ethyl acetoacetate | Provides ethyl ester at 2-position |

Introduction of the Nitro Group at the 4-Position

Nitration of the pyrrole ring to introduce the nitro group at the 4-position is typically achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or ring degradation. Alternatively, nitration can be performed on preformed pyrrole-2-carboxylate esters.

A representative procedure involves:

- Dissolving 4-amino-1H-pyrrole-2-carboxylate ester in an appropriate solvent,

- Treating with nitrating agents under mild conditions,

- Isolating the 4-nitro derivative by extraction and chromatographic purification.

Amination at the 1-Position

The amino group at the 1-position of the pyrrole ring can be introduced via nucleophilic substitution or reductive amination strategies. One method involves:

- Conversion of the pyrrole nitrogen to a suitable leaving group or activation,

- Reaction with ammonia or amine sources under basic conditions,

- Use of catalysts or microwave-assisted heating to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate features a pyrrole ring substituted with an amino group at the 1-position and a nitro group at the 4-position, along with an ethyl ester at the 2-position. Its molecular formula is with a molecular weight of approximately 198.19 g/mol. The presence of both amino and nitro groups enhances its reactivity, making it suitable for various synthetic pathways.

Scientific Research Applications

1. Medicinal Chemistry

This compound is utilized as a building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with potential therapeutic effects against various diseases, including cancer and bacterial infections. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.004 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0039 |

| Pseudomonas aeruginosa | 0.015 |

These findings highlight its potential as an antimicrobial agent.

2. Organic Synthesis

The compound serves as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are vital in drug development and agrochemicals. Its ability to undergo diverse chemical reactions, such as oxidation and substitution, makes it a valuable reagent in organic chemistry.

3. Material Science

In material science, this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

The biological activities associated with this compound include:

Anticancer Properties

Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies on leukemia cell lines revealed significant cytotoxic effects, suggesting its potential as a targeted anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, particularly in drug design aimed at treating diseases such as cancer and infections. Its ability to interact with specific enzymes makes it a candidate for developing therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of functional groups like amino and nitro can facilitate binding to active sites or interaction with cellular components.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features, molecular weights, and properties of ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate with analogous compounds:

Reactivity and Electronic Effects

- Nitro vs. Chloro Substituents : The nitro group in the target compound is significantly more electron-withdrawing than the chloro substituent in ethyl 4-chloro-1H-pyrrole-2-carboxylate. This difference directs electrophilic substitution to specific positions and stabilizes negative charges, making the nitro analog more reactive in aromatic nitration or reduction reactions .

- Amino Group Position: The amino group at position 1 (target compound) versus position 4 (e.g., ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate) alters hydrogen-bonding patterns and electronic distribution. This positional variance impacts solubility, crystallinity (as analyzed via SHELX-based crystallography ), and intermolecular interactions .

- Ester Chain Length: Ethyl esters (target compound, 207.23 g/mol) exhibit higher lipophilicity than methyl esters (e.g., 212.25 g/mol in methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate), influencing bioavailability in drug design .

Functional Group Synergy

- Nitro-Amino Interaction: The juxtaposition of nitro (electron-withdrawing) and amino (electron-donating) groups in the target compound creates a polarized aromatic system. This synergy enhances electrophilic substitution at position 5 and stabilizes intermediates in multi-step syntheses, contrasting with ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate, where the cyano group offers less stabilization .

Biological Activity

Ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 224.22 g/mol. The compound features a pyrrole ring with an amino group at the 1-position, a nitro group at the 4-position, and an ethyl ester functional group at the carboxylic acid position (2-position). These functional groups contribute to its reactivity and biological activity, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction Reactions : The nitro group can be reduced to an amino group, which enhances its interaction with biological targets such as enzymes and receptors .

- Substitution Reactions : The ester group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups that can alter biological activity .

- Electrophilic Activity : The presence of the nitro group enhances electrophilic substitution reactions, which can lead to improved antibacterial properties .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar nitro-substituted pyrrole structures demonstrate enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of nitro groups in specific positions on the pyrrole ring has been correlated with increased potency .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 1-amino-4-nitro-1H-pyrrole | 20 | S. aureus |

| Nitro-substituted Pyrrole Derivative | 30 | P. aeruginosa |

| Isoniazid | 0.25 | Control (comparison) |

Anticancer Potential

Recent research indicates that this compound may inhibit key signaling pathways involved in cancer progression, particularly the ERK5 mitogen-activated protein kinase pathway. This pathway is crucial for cellular proliferation and survival, making it a target for cancer therapeutics .

Case Study: ERK5 Inhibition

A study focused on optimizing pyrrole derivatives for ERK5 inhibition found that modifications to the structure could enhance potency while maintaining favorable pharmacokinetic properties. This compound was identified as a promising candidate due to its ability to inhibit ERK5 activity at nanomolar concentrations .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest that modifications to enhance solubility and bioavailability are necessary for effective oral administration. Additionally, toxicity assessments are crucial to evaluate its safety profile in clinical settings .

Q & A

Q. What are the common synthetic routes for ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A typical synthesis involves three key steps:

Pyrrole Ring Formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and ammonia/amine.

Nitration : Introduce the nitro group at the 4-position using concentrated nitric acid under controlled conditions (0–5°C to avoid over-nitration).

Amination and Esterification : Reduce the nitro group to an amino group (e.g., using SnCl₂/HCl) followed by esterification with ethanol and an acid catalyst.

Yield Optimization :

- Use factorial design to test variables like temperature, solvent polarity, and stoichiometry .

- Monitor reaction progress via TLC or in situ NMR to minimize side products .

Reference Yields : 40–60% for similar pyrrole derivatives, depending on nitration efficiency .

Q. How can NMR and HRMS be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic signals:

- Ethyl ester protons: δ 4.3–4.4 ppm (quartet) and δ 1.3–1.4 ppm (triplet) .

- Amino proton: δ 5.5–6.0 ppm (broad singlet, exchangeable with D₂O).

- ¹³C NMR : Confirm ester carbonyl (δ 160–165 ppm) and nitro group proximity effects on aromatic carbons .

- HRMS : Calculate exact mass for [M+H]⁺ (C₈H₁₀N₃O₄⁺: 228.0622). Deviations >5 ppm require isotopic pattern analysis .

Q. What are the key reactivity patterns of the nitro and amino groups in this compound?

Methodological Answer:

- Nitro Group :

- Electrophilic substitution hindered due to electron-withdrawing effects; however, it can undergo reduction to amine using H₂/Pd-C or Zn/HCl .

- Amino Group :

- Participates in diazotization (with NaNO₂/HCl) for coupling reactions.

- Forms Schiff bases with aldehydes, useful for functionalization .

Q. How can researchers safely handle this compound given its potential hazards?

Methodological Answer:

- Lab Safety : Use fume hoods for nitration steps (risk of NOx emissions).

- Toxicity Screening : Refer to analogs like ethyl 4-bromopyrrole-2-carboxylate for preliminary hazard data (irritant, avoid inhalation) .

- Storage : Keep in amber vials at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. How can computational tools (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Q. What strategies resolve contradictions in reported crystallographic data for nitro-substituted pyrroles?

Methodological Answer:

Q. How can regioselectivity challenges in pyrrole functionalization be addressed?

Methodological Answer:

- Directed Functionalization : Use protecting groups (e.g., Boc on the amino group) to block undesired substitution .

- Computational Screening : Apply ICReDD’s reaction path search to predict regioselectivity under varying conditions (e.g., solvent, catalyst) .

Q. What in silico approaches optimize this compound’s pharmacokinetic properties for drug discovery?

Methodological Answer:

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~1.5) and CYP450 inhibition risks.

- Docking Studies : Target enzymes like COX-2; compare binding affinity with methyl 4-amino analogs .

Q. How does the nitro group influence the compound’s spectroscopic and electrochemical behavior?

Methodological Answer:

Q. What advanced characterization techniques validate supramolecular interactions in crystalline forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.